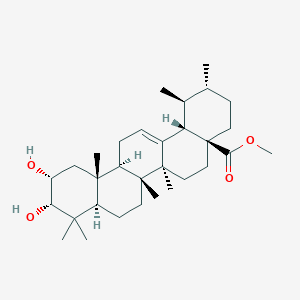

3-Epicorosolic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Epicorosolic acid methyl ester is a naturally occurring triterpenoid compound. It is a derivative of corosolic acid, which is found in various plants, including Eriobotrya japonica (loquat). This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anti-diabetic, and anti-cancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-epicorosolic acid methyl ester typically involves the esterification of 3-epicorosolic acid. One common method is the reaction of 3-epicorosolic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve the extraction of 3-epicorosolic acid from plant sources followed by chemical esterification. The extraction process often includes solvent extraction, purification, and crystallization steps. The esterification process is then scaled up using industrial reactors and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Epicorosolic Acidmethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid oder andere Nucleophile können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte:

Oxidation: Bildung von 3-Epicorosolic Acidketon oder Carbonsäurederivaten.

Reduktion: Bildung von 3-Epicorosolic Acidalkohol.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Vorläufer bei der Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation biologischer Pfade und zellulärer Prozesse.

Medizin: Für seine entzündungshemmenden, antidiabetischen und anticancerogenen Eigenschaften untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Epicorosolic Acidmethylester beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Es hemmt Enzyme wie die 11-beta-Hydroxysteroid-Dehydrogenase 1, die eine Rolle bei der Biosynthese und dem Metabolismus von Steroidhormonen spielt.

Beteiligte Signalwege: Die Verbindung beeinflusst Signalwege im Zusammenhang mit Entzündungen, Glukosemetabolismus und Zellproliferation.

Ähnliche Verbindungen:

Corosolsäure: Die Stammverbindung von 3-Epicorosolic Acidmethylester, bekannt für ihre antidiabetischen Eigenschaften.

Ursolsäure: Ein weiteres Triterpenoid mit ähnlichen entzündungshemmenden und anticancerogenen Aktivitäten.

Tormentic Acidmethylester: Eine verwandte Verbindung mit vergleichbaren Bioaktivitäten.

Einzigartigkeit: 3-Epicorosolic Acidmethylester ist aufgrund seiner spezifischen Veresterung einzigartig, was seine Bioverfügbarkeit und Stabilität im Vergleich zu seiner Stammverbindung, der Corosolsäure, verbessern kann. Seine einzigartige molekulare Struktur ermöglicht es ihm, mit verschiedenen molekularen Zielstrukturen und Signalwegen zu interagieren, was ein einzigartiges Profil biologischer Aktivitäten bietet .

Wirkmechanismus

The mechanism of action of 3-epicorosolic acid methyl ester involves its interaction with various molecular targets and pathways:

Molecular Targets: It inhibits enzymes such as 11-beta-hydroxysteroid dehydrogenase 1, which plays a role in steroid hormone biosynthesis and metabolism.

Pathways Involved: The compound affects pathways related to inflammation, glucose metabolism, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Corosolic Acid: The parent compound of 3-epicorosolic acid methyl ester, known for its anti-diabetic properties.

Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer activities.

Tormentic Acid Methyl Ester: A related compound with comparable bioactivities.

Uniqueness: this compound is unique due to its specific esterification, which may enhance its bioavailability and stability compared to its parent compound, corosolic acid. Its distinct molecular structure allows it to interact with different molecular targets and pathways, providing a unique profile of biological activities .

Eigenschaften

CAS-Nummer |

52213-28-2 |

|---|---|

Molekularformel |

C31H50O4 |

Molekulargewicht |

486.7 g/mol |

IUPAC-Name |

methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C31H50O4/c1-18-11-14-31(26(34)35-8)16-15-29(6)20(24(31)19(18)2)9-10-23-28(5)17-21(32)25(33)27(3,4)22(28)12-13-30(23,29)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3/t18-,19+,21-,22+,23-,24+,25-,28+,29-,30-,31+/m1/s1 |

InChI-Schlüssel |

BRZWXKGDPAZBLF-ZLSCOBDWSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OC |

Kanonische SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)

![3-Bromo-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842946.png)